Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate
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Overview
Description
Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate is an organic compound with the molecular formula C11H12O4. It belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities. This compound is characterized by a benzodioxane ring system fused with an ethyl acetate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate typically involves the reaction of 1,4-benzodioxane with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted benzodioxane derivatives.
Scientific Research Applications
Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features but lacking the ethyl acetate group.
Ethyl 1,4-benzodioxan-2-carboxylate: Another derivative with a carboxylate group instead of an acetate group.
1,4-Benzodioxan-2-carboxylic acid: A carboxylic acid derivative with similar biological activities.
Uniqueness
Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ethyl acetate group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-14-12(13)7-9-8-15-10-5-3-4-6-11(10)16-9/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRLHCIXDXNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618873 |
Source
|
Record name | Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51263-60-6 |
Source
|
Record name | Ethyl (2,3-dihydro-1,4-benzodioxin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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